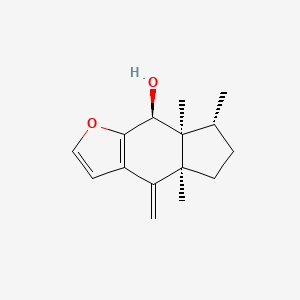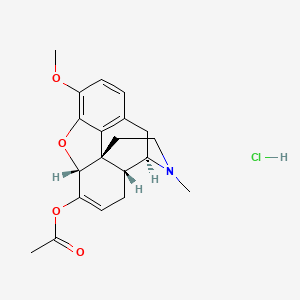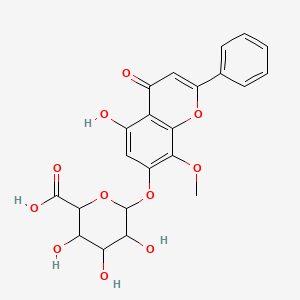
Wogonoside
Overview
Description
Wogonoside is a natural product found in Scutellaria orientalis, Tetracera asiatica, and other organisms with data available.
Scientific Research Applications
Anticancer Effects in Hematologic Malignancies
Wogonoside, a flavonoid from Scutellaria baicalensis Georgi, demonstrates potential in treating hematologic malignancies. In acute myeloid leukemia (AML) cells, it induces cell cycle arrest and promotes differentiation. This is achieved through increased transcription of phospholipid scramblase 1 (PLSCR1) and altered expression of cell cycle- and differentiation-related genes, implicating its role as a therapeutic candidate for AML (Chen et al., 2013).
Liver Injury Protection
Wogonoside exhibits protective effects against lipopolysaccharide/D-galactosamine-induced liver injury in mice, suggesting anti-inflammatory and antioxidant properties. It lowers serum alanine transaminase, aspartate aminotransferase, and inflammatory cytokines, while activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation (Gao et al., 2016).
Inhibition of Angiogenesis in Breast Cancer
Wogonoside can suppress angiogenesis in breast cancer. It decreases VEGF secretion in MCF-7 cells and inhibits angiogenesis induced by conditioned media from these cells. Additionally, it reduces tumor weight and growth in xenograft models, and mechanistic studies show the suppression of the Wnt/β‐catenin pathway (Huang et al., 2016).
Anti-inflammatory Activities
In lipopolysaccharides-induced RAW264.7 cells, wogonoside demonstrates anti-inflammatory activities by decreasing the production of NO, PGE2, TNF-α, and IL-6. It significantly inhibits the gene expression of iNOS, COX2, TNF-α, and IL-6, indicating its potential as a functional food component for inflammation prevention and treatment (Yang et al., 2013).
Autophagy-related Apoptosis in Glioblastoma
In human glioblastoma cells, wogonoside induces autophagy-related apoptosis. It exhibits cytotoxic effects and induces mitochondrial apoptosis, along with an increase in autophagic hallmarks. The blockade of autophagy diminishes its anticancer effect, implicating pathways like p38 MAPK and PI3K/AKT/mTOR in this process (Zhang et al., 2014).
Growth Suppression in T Acute Lymphoblastic Leukemia
Wogonoside shows significant inhibitory effects on the viability of T acute lymphoblastic leukemia (T-ALL) cells. It induces cell cycle arrest and apoptosis, with the inactivation of STAT3 signaling playing a crucial role. This suggests its therapeutic benefits in T-ALL (Xiao et al., 2017).
ER Stress-Hippo Signaling in Endometrial Cancer
In endometrial cancer, wogonoside significantly decreases cell proliferation and metastasis. It aggravates ER stress and upregulates the phosphorylation of Mammalian Ste20-like kinase 1, activating the Hippo signaling pathway. This positions wogonoside as a potential inducer of ER stress and a therapy candidate for endometrial cancer (Chen et al., 2019).
Inflammation Alleviation in Spinal Cord Injury
Wogonoside alleviates inflammation in spinal cord injury by suppressing NF-κB and NLRP3 inflammasome activation. It improves locomotor function, reduces spinal cord water content, and lowers levels of inflammatory cytokines in rats with spinal cord injury (Zhu et al., 2017).
properties
IUPAC Name |
3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOHXHDWGCMVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)
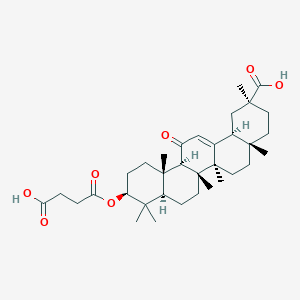
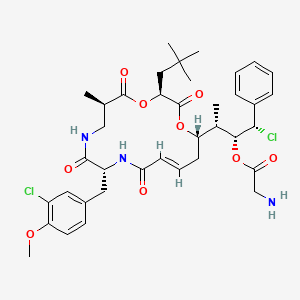

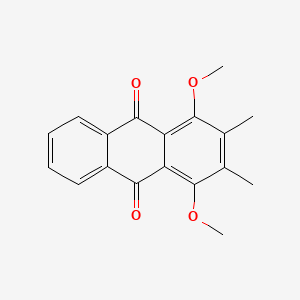
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)
![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)
